Cycloxaprid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H15ClN4O3 |
|---|---|
Molecular Weight |
322.75 g/mol |
IUPAC Name |
(1S,8R)-5-[(6-chloropyridin-3-yl)methyl]-7-nitro-11-oxa-2,5-diazatricyclo[6.2.1.02,6]undec-6-ene |
InChI |
InChI=1S/C14H15ClN4O3/c15-11-3-1-9(7-16-11)8-17-5-6-18-12-4-2-10(22-12)13(14(17)18)19(20)21/h1,3,7,10,12H,2,4-6,8H2/t10-,12+/m1/s1 |
InChI Key |
NDHXMRFNYMNBKO-PWSUYJOCSA-N |
Isomeric SMILES |
C1C[C@H]2N3CCN(C3=C([C@@H]1O2)[N+](=O)[O-])CC4=CN=C(C=C4)Cl |
Canonical SMILES |
C1CC2N3CCN(C3=C(C1O2)[N+](=O)[O-])CC4=CN=C(C=C4)Cl |
Origin of Product |
United States |
Synthetic Chemistry and Stereochemical Considerations of Cycloxaprid
Synthetic Pathways and Methodological Advancements for Cycloxaprid (B8382766) Production
The foundational synthesis of this compound, along with other oxabridged neonicotinoids, involves the reaction of a nitromethylene analogue of imidacloprid (B1192907) with a dialdehyde. nih.govacs.org Specifically, the synthesis of this compound (designated as compound 8a in seminal literature) is achieved through the condensation reaction between 1-((6-chloropyridin-3-yl)methyl)-2-(nitromethylene)imidazolidine and succinaldehyde. nih.govacs.org This reaction constructs the distinctive oxabridged seven-membered ring that characterizes the molecule. nih.gov
The general synthetic approach is outlined in the scheme below:
Scheme 1: General Synthesis of this compound [Image of the chemical reaction: 1-((6-chloropyridin-3-yl)methyl)-2-(nitromethylene)imidazolidine + Succinaldehyde -> this compound]
Molecular and Cellular Mechanisms of Action of Cycloxaprid
Interaction Profiles with Insect Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
The primary target of cycloxaprid (B8382766), like other neonicotinoids, is the insect nicotinic acetylcholine receptor (nAChR), a crucial component of the insect central nervous system. nih.govresearchgate.net However, its interaction with these receptors is complex, exhibiting both agonistic and antagonistic properties that vary depending on the receptor subtype and experimental conditions. mdpi.comnih.gov
This compound demonstrates varied functional roles when interacting with different nAChR subtypes. On recombinant hybrid nAChRs composed of the Nilaparvata lugens Nlα1 subunit and the rat β2 subunit (Nlα1/rβ2) expressed in Xenopus oocytes, this compound acts as a full agonist. mdpi.comnih.govnih.gov A full agonist is a substance that binds to and fully activates the receptor, eliciting a maximal biological response.
In contrast, when tested on native nAChRs in neurons isolated from the cockroach, Periplaneta americana, this compound behaves as a partial agonist. mdpi.comnih.gov A partial agonist binds and activates the receptor but produces a smaller effect than a full agonist. nih.gov In these neurons, the maximum currents induced by this compound were only about 55% of those elicited by acetylcholine, a known full agonist. mdpi.comnih.gov
Furthermore, this compound exhibits antagonistic properties. When co-applied with acetylcholine to cockroach neurons, this compound significantly inhibits the acetylcholine-evoked currents in a concentration-dependent manner. mdpi.comnih.govnih.gov At a low concentration of 1 µM, its inhibitory potency on these neurons was found to be higher than its own activation potency. mdpi.comnih.gov This dual action of both activating (as a partial agonist) and inhibiting (as an antagonist) nAChRs on insect neurons is believed to contribute to its high toxicity to a broad range of insect pests. mdpi.comresearchgate.netnih.gov
The interaction of this compound with nAChRs has been quantitatively characterized through electrophysiological and radioligand binding assays. These studies provide insight into the compound's potency and affinity for its target sites.
Electrophysiological studies on recombinant receptors have determined the half-maximal effective concentration (EC50) values. For the recombinant wildtype receptor Nlα1/β2, this compound showed an EC50 value of 49.12 ± 4.07 µM. mdpi.com The imidacloprid (B1192907) resistance-associated mutation, Y151S, when introduced into the Nlα1 subunit, increased the EC50 value for this compound to 95.06 ± 7.18 µM, a 1.9-fold shift. mdpi.comresearchgate.net This indicates a reduced, but not eliminated, potency against this resistant mutant receptor. mdpi.com
Radioligand binding assays have been used to determine the inhibitory concentration (IC50) and binding affinity (Ki). In displacement studies using [3H]NMI (a nitromethylene analog of imidacloprid) on house fly and honeybee head membranes, this compound showed IC50 values of 43-49 nM, compared to 2.3-3.2 nM for NMI itself. nih.gov Further binding studies on native nAChRs from Nilaparvata lugens revealed that imidacloprid has two distinct binding sites: a high-affinity site (Kd = 3.18 ± 0.43 pM) and a low-affinity site (Kd = 1.78 ± 0.19 nM). osti.govnih.gov this compound was found to be a poor displacer of [3H]imidacloprid at the high-affinity site (Ki = 159.38 ± 20.43 nM) but was significantly more efficient at the low-affinity site (Ki = 1.27 ± 0.35 nM). osti.govnih.gov
Table 1: Pharmacological Parameters of this compound on Insect nAChRs This table summarizes the potency and binding affinity values of this compound from electrophysiological and radioligand binding studies.
| Parameter | Receptor/Tissue | Species | Value | Citation |
|---|---|---|---|---|
| EC50 | Recombinant Nlα1/β2 nAChR | Nilaparvata lugens | 49.12 ± 4.07 µM | mdpi.com |
| EC50 | Recombinant Nlα1Y151S/β2 nAChR | Nilaparvata lugens | 95.06 ± 7.18 µM | mdpi.com |
| IC50 | Native nAChRs (displacing [3H]NMI) | House fly & Honeybee | 43-49 nM | nih.gov |
| Ki | High-affinity Imidacloprid Site | Nilaparvata lugens | 159.38 ± 20.43 nM | osti.govnih.gov |
| Ki | Low-affinity Imidacloprid Site | Nilaparvata lugens | 1.27 ± 0.35 nM | osti.govnih.gov |
This compound's binding characteristics distinguish it from other commercial neonicotinoids, particularly imidacloprid. The key difference lies in its interaction with the multiple binding sites of nAChRs. Radioligand binding assays have revealed that this compound only has partially overlapping binding sites with imidacloprid in the insect central nervous system. nih.govosti.gov
Specifically, this compound preferentially interacts with the low-affinity binding site of imidacloprid on native N. lugens nAChRs, while showing very low displacement ability at the high-affinity site. osti.govnih.gov This differential binding property is significant because it provides a molecular explanation for the observed low cross-resistance to this compound in insect populations that have developed high resistance to imidacloprid. osti.govnih.gov
The unique cis-configuration of this compound is a major structural difference from trans-configuration neonicotinoids like imidacloprid. nih.govresearchgate.net This structural distinction is believed to contribute to its differential interaction with nAChRs and its effectiveness against imidacloprid-resistant pests. researchgate.net For instance, the Y151S mutation, which significantly reduces the potency of imidacloprid (2.3-fold increase in EC50), has a weaker impact on this compound (1.9-fold increase in EC50). mdpi.com This suggests that this compound's binding is less affected by this specific resistance-conferring mutation compared to traditional neonicotinoids. mdpi.comnih.gov
Proinsecticide Activation and Formation of Active Metabolites
Research indicates that this compound may function as a proinsecticide, meaning it is converted into a more active form within the target organism. nih.govacs.org It is considered a slow-release reservoir for its active metabolite, the (nitromethylene)imidazole (NMI) analog of imidacloprid. researchgate.netnih.govacs.org
Studies have shown that this compound is readily converted to NMI when acting on target insects. researchgate.netacs.org The higher insecticidal potency of NMI compared to the parent this compound molecule is supported by binding affinity data, where NMI shows significantly lower IC50 values (higher affinity) for nAChRs than this compound. nih.gov The difference in toxicity between injected this compound and NMI in houseflies is consistent with their relative potencies as nAChR inhibitors in vivo. nih.gov This proinsecticide strategy allows for a sustained release of the active compound within the pest. nih.govacs.org In plants, metabolism of this compound also occurs, with the active sites for metabolism being primarily located on the oxabridged and imidazolidine (B613845) moieties, while the chloropyridine group remains inert. acs.org
Intracellular and Subcellular Responses in Target Organisms
Exposure to this compound triggers a cascade of intracellular and subcellular responses in insects, most notably affecting the expression of genes involved in key physiological processes.
Transcriptomic analyses have revealed significant changes in gene expression in various insect species following exposure to this compound. These studies highlight the molecular-level disruptions caused by the insecticide.
In the red imported fire ant, Solenopsis invicta, exposure to this compound resulted in time-dependent changes in gene expression. nih.govresearchgate.net At 12 hours post-exposure, 275 genes were differentially expressed, with a general upregulation of genes involved in lipid and energy metabolism, DNA integration, and insect hormone biosynthesis. nih.govresearchgate.netfrontiersin.org This initial response may represent an active resistance effort by the insect. nih.govresearchgate.net However, by 48 hours, 536 genes were differentially expressed, and these same pathways were predominantly downregulated, suggesting functional impairment leading to death. nih.govresearchgate.netfrontiersin.org Additionally, an imbalance in the expression of genes related to olfactory perception was noted at 12 hours, which could disrupt the insect's sensory system. nih.govresearchgate.net
In the cockroach, Periplaneta americana, treatment with this compound led to the upregulation of genes involved in digestion and detoxification. researchgate.netscienceopen.complos.org Midgut transcriptome analysis identified the upregulation of several cytochrome P450 (CYP) genes (CYP6J1, CYP4C1, CYP6K1) and a glutathione (B108866) S-transferase (Delta GST) gene, all of which are crucial for detoxifying xenobiotics. researchgate.netscienceopen.com Interestingly, digestive enzyme genes such as alpha-amylase, beta-glucosidase, and aminopeptidase (B13392206) were also significantly upregulated, suggesting a broader metabolic response to the insecticide. researchgate.netscienceopen.complos.org
In non-target organisms like the earthworm Eisenia fetida, this compound exposure also induced changes in gene expression related to oxidative stress and signal transduction. researchgate.netnih.gov Specifically, the expression of the catalase (Cat) gene was downregulated, while the superoxide (B77818) dismutase (Sod) gene was upregulated. researchgate.netnih.gov
Table 2: Examples of Differentially Expressed Genes in Target Organisms Exposed to this compound This table provides a summary of genes and pathways that are regulated in response to this compound exposure in different insect species.
| Organism | Time Point | Regulated Genes/Pathways | Effect | Citation |
|---|---|---|---|---|
| Solenopsis invicta | 12 hours | Lipid & Energy Metabolism, Hormone Biosynthesis | Upregulated | nih.govresearchgate.netfrontiersin.org |
| Solenopsis invicta | 48 hours | Lipid & Energy Metabolism, Hormone Biosynthesis | Downregulated | nih.govresearchgate.netfrontiersin.org |
| Periplaneta americana | Not specified | CYP6J1, CYP4C1, CYP6K1, Delta GST | Upregulated | researchgate.netscienceopen.com |
| Periplaneta americana | Not specified | alpha-amylase, beta-glucosidase, aminopeptidase | Upregulated | researchgate.netscienceopen.complos.org |
| Eisenia fetida | 21 days | Cat (Catalase) | Downregulated | researchgate.netnih.gov |
Perturbations in Metabolic Pathways (e.g., Lipid, Carbohydrate, and Energy Metabolism)
This compound exposure induces significant perturbations in the metabolic pathways of various organisms, particularly concerning lipid, carbohydrate, and energy metabolism. Research indicates that these alterations are often time-dependent and represent a complex interplay of stress response, resistance mechanisms, and eventual functional impairment.
In the red imported fire ant, Solenopsis invicta, transcriptomic and metabolomic analyses have revealed dynamic changes in metabolic processes following this compound exposure. bohrium.comnih.gov Initially, at 12 hours post-exposure, there is a notable upregulation of genes associated with lipid and energy metabolism. bohrium.comnih.govresearchgate.netfrontiersin.orgnih.gov This includes pathways involved in fatty acid metabolism, fatty acid biosynthesis, the AMPK signaling pathway, and the insulin (B600854) signaling pathway. nih.govfrontiersin.org Fatty acids are crucial for energy storage, cell membrane structure, and signaling molecule production in insects. nih.gov The observed upregulation suggests an active attempt by the insect to counteract the toxic effects of this compound by increasing energy production to compensate for the heightened energy expenditure associated with insecticide-induced stress. nih.gov Neonicotinoid insecticides are known to cause excitation and convulsions, leading to increased energy consumption. nih.gov
However, this initial metabolic enhancement is not sustained. At 24 hours, there is an upregulation of pathways related to protein and carbohydrate metabolism, including protein digestion and absorption, and amino sugar and nucleotide sugar metabolism, suggesting a continued effort to generate energy. frontiersin.orgfrontiersin.org By 48 hours post-exposure, a significant shift occurs, with the predominant downregulation of genes involved in fatty acid and energy metabolism. bohrium.comnih.govfrontiersin.orgfrontiersin.org This later-stage downregulation indicates a severe disruption of metabolic homeostasis and impending functional failure, ultimately leading to death. bohrium.comnih.govresearchgate.net
Similar disruptive effects on energy metabolism have been observed in aquatic crustaceans. In the shrimp Penaeus vannamei, exposure to this compound resulted in elevated activities of key energy metabolism enzymes in the hepatopancreas, such as lactate (B86563) dehydrogenase, succinate (B1194679) dehydrogenase, and isocitrate dehydrogenase. nih.gov These changes signify a significant disturbance in the organism's energy metabolism. nih.gov In honeybees (Apis mellifera), sublethal concentrations of this compound have been shown to significantly reduce CO2 production, indicating a negative impact on their energy metabolic balance. nih.gov
The following table summarizes key research findings on the metabolic perturbations induced by this compound.
| Organism | Exposure Time | Observed Metabolic Effect | Pathway(s) Affected | Reference |
| Solenopsis invicta | 12 hours | Upregulation of genes | Lipid metabolism, Energy metabolism, Fatty acid metabolism, Fatty acid biosynthesis, AMPK signaling, Insulin signaling | bohrium.comnih.govresearchgate.netfrontiersin.orgnih.govfrontiersin.org |
| Solenopsis invicta | 24 hours | Upregulation of genes | Protein digestion and absorption, Pancreatic secretion, Proteolysis, Amino sugar and nucleotide sugar metabolism | frontiersin.org |
| Solenopsis invicta | 48 hours | Downregulation of genes | Lipid metabolism, Energy metabolism, Fatty acid metabolism, Fatty acid biosynthesis, AMPK signaling, Insulin signaling | bohrium.comnih.govfrontiersin.org |
| Penaeus vannamei | 28 days | Elevated enzyme activity | Energy metabolism (indicated by lactate dehydrogenase, succinate dehydrogenase, isocitrate dehydrogenase) | nih.gov |
| Apis mellifera | 10 days | Reduced CO2 production | Energy metabolism | nih.gov |
Neurophysiological Impact on Olfactory and Other Sensory Systems
This compound exerts a notable neurophysiological impact on the sensory systems of insects, particularly the olfactory system, which is crucial for behaviors such as foraging, mating, and oviposition. nih.gov Exposure to this insecticide can lead to significant disruptions in sensory perception and processing. bohrium.comnih.gov
In the red imported fire ant, Solenopsis invicta, transcriptomic analysis revealed an imbalance in olfactory perception pathways just 12 hours after exposure to this compound. bohrium.comnih.govresearchgate.netfrontiersin.orgnih.gov This disruption of the olfactory system is believed to be linked to the compound's non-repellent characteristic, which allows for its transfer among nestmates. bohrium.comnih.gov
More direct evidence of sensory disruption comes from studies on honeybees (Apis mellifera). Sublethal concentrations of this compound were found to significantly reduce the sensitivity of honeybees to various odors. nih.gov Molecular docking studies further revealed that this compound has a higher binding affinity to odorant-binding proteins than odorant molecules themselves, which could explain the observed disturbance in olfactory function. nih.gov This interference with the olfactory system has severe implications, as it can impair a bee's ability to locate food sources and communicate within the colony. nih.govresearchgate.net The impact of neonicotinoids, in general, has been shown to occur at multiple levels of the olfactory system, from olfactory sensory neurons to central processing centers like the antennal lobe and mushroom bodies. researchgate.net
The neurotoxic effects of this compound extend to other sensory systems and organisms as well. In the earthworm Eisenia fetida, this compound exposure induced neurotoxicity, leading to neurological dysfunctions and tissue damage to the neurochord, which is part of the central nervous system. frontiersin.orgresearchgate.net While not specific to this compound, research on other neonicotinoids in the nematode Caenorhabditis elegans has demonstrated broad sensory disruption, including deficits in thermotaxis (temperature sensing), gustatory perception (taste), and chemotaxis to diacetyl (an olfactory cue). frontiersin.org These findings suggest that the impact of this compound on sensory systems may be widespread across different invertebrate species and sensory modalities. frontiersin.org
The following table summarizes key research findings on the neurophysiological and sensory impacts of this compound.
| Organism | Effect | System/Pathway Affected | Findings | Reference |
| Solenopsis invicta | Imbalance in gene expression | Olfactory perception pathways | Observed at 12 hours post-exposure, potentially contributing to non-repellency. | bohrium.comnih.govresearchgate.netfrontiersin.orgnih.gov |
| Apis mellifera | Disturbed olfactory sensitivity | Olfactory system | Significantly reduced sensitivity to odors; high binding affinity of this compound to odorant-binding proteins. | nih.gov |
| Eisenia fetida | Neurotoxicity | Nervous system | Induced neurological dysfunctions and damage to the neurochord. | frontiersin.orgresearchgate.net |
| Penaeus vannamei | Neural signaling disturbance | Nervous system | Elevated levels of acetylcholine and acetylcholinesterase. | nih.gov |
Insecticidal Efficacy and Biological Activity of Cycloxaprid
Efficacy Spectrum Against Economically Significant Insect Pests
Research indicates that cycloxaprid (B8382766) is effective against various sucking and biting insect pests, reducing their populations and impacting multiple life stages. researchgate.netnih.gov
This compound exhibits high insecticidal activity against a wide array of hemipteran pests, which are known for causing significant damage to crops through direct feeding and virus transmission. researchgate.netnih.gov
Aphids: Studies have confirmed the efficacy of this compound against several aphid species. It is effective against the cotton aphid (Aphis gossypii), including strains resistant to imidacloprid (B1192907). researchgate.netnih.govnih.govnih.gov Research has also demonstrated its contact and root-systemic activity against the grain aphid (Sitobion avenae). researchgate.netnih.gov
Planthoppers: this compound is a potent agent for controlling various planthopper species. It has shown high activity against the brown planthopper (Nilaparvata lugens), including imidacloprid-resistant strains, where it was found to be 50-fold more active than imidacloprid itself. wikipedia.orgnih.govbioone.org It is also effective against the white-backed planthopper (Sogatella furcifera) and the small brown planthopper (Laodelphax striatellus). frontiersin.orgoup.comgoogle.com
Whiteflies: The compound has proven effective against the whitefly Bemisia tabaci. nih.govherts.ac.uk Studies show that this compound has higher toxicity against the adult, nymph, and egg stages of B. tabaci when compared to imidacloprid. researchgate.netnih.gov Importantly, it demonstrates similar toxicity to both imidacloprid-susceptible and resistant populations of whiteflies. researchgate.netnih.gov
While highly effective against Hemiptera, the activity of this compound extends to other insect orders.
Hemiptera (Miridae): this compound has demonstrated high contact toxicity against the green mirid bug, Apolygus lucorum, a significant pest in cotton and other crops. researchgate.netresearchgate.net
Lepidoptera: There is evidence that this compound has a control effect on certain lepidopteran pests, such as the rice leaf roller. wikipedia.orggoogle.comherts.ac.uk
Blattodea: Studies have also noted activity against the American cockroach (Periplaneta americana). researchgate.net
Comparative Performance Evaluations with Established Insecticides
This compound's performance has been evaluated against several established insecticides, often demonstrating superior or comparable toxicity, especially against resistant pest populations.
One study found the contact toxicity of this compound against adult Apolygus lucorum to be the highest among seven tested neonicotinoids, with an LD50 value of 2.54 ng per adult. researchgate.net In comparative bioassays, this compound acted faster than buprofezin (B33132) against nymphs of the white-backed planthopper, Sogatella furcifera. oup.com While buprofezin was effective only against nymphs, this compound was lethal to both nymphs and adults. oup.com
A key advantage of this compound is its effectiveness against pests that have developed resistance to other insecticides. bioone.org For instance, an imidacloprid-resistant strain of the brown planthopper (Nilaparvata lugens) with a 27.63-fold resistance to imidacloprid showed no cross-resistance to this compound (1.92-fold). bioone.org Similarly, no cross-resistance was observed in imidacloprid-resistant strains of the cotton aphid (Aphis gossypii) or the whitefly (Bemisia tabaci). researchgate.netbioone.orgresearchgate.net
Table 1: Comparative Toxicity of this compound and Other Insecticides Against Various Insect Pests
Sublethal Physiological and Behavioral Modulations in Target Insects
Sublethal concentrations of this compound have been shown to negatively impact the feeding behavior of sap-sucking insects. nih.gov The electrical penetration graph (EPG) technique, which monitors the stylet activities of insects, has been instrumental in revealing these effects. nih.govresearchgate.net
For the grain aphid, Sitobion avenae, EPG data revealed that this compound significantly increased the total time of non-probing periods and severely inhibited phloem ingestion. nih.gov This disruption in feeding impairs the aphid's ability to ingest phloem sap, leading to a reduction in the insect's weight. nih.gov Similarly, for the cotton aphid, Aphis gossypii, sublethal concentrations had negative effects on phloem ingestion. nih.gov These alterations in feeding behavior are a key aspect of this compound's sublethal action, reducing the damage pests can inflict on crops. plos.org
This compound also exerts considerable sublethal effects on the life cycle and reproductive capabilities of exposed insects. researchgate.net
Studies on the cotton aphid, Aphis gossypii, showed that exposure to sublethal concentrations significantly decreased adult longevity and fecundity. nih.gov Furthermore, transgenerational effects were observed, where the offspring of adults exposed to a lethal concentration (LC40) of this compound had shorter nymphal development duration and adult longevity. nih.gov Offspring from both LC10 and LC40 treatments also exhibited lower fecundity and net reproductive rates. nih.govplos.org In another study on A. gossypii, a low concentration (LC20) was found to reduce the life expectancy of F1 generation adults. nih.gov
In the case of the mirid bug Apolygus lucorum, sublethal doses reduced the longevity of males, and a moderate lethal dose (LD40) also shortened the longevity of females. researchgate.net The same dose prolonged the pre-oviposition period, shortened the oviposition period, and decreased the fecundity of females. researchgate.net Additionally, the hatching rate of eggs from exposed females was significantly reduced. researchgate.net For the whitefly Bemisia tabaci, treatment with a sublethal concentration (LC30) reduced the net reproductive rate and the female ratio in the subsequent generation. nih.gov
Table 2: Summary of Sublethal Effects of this compound on Various Insect Pests
Table of Mentioned Compounds
Influences on Insect Growth and Longevity
This compound has demonstrated notable sublethal effects on the growth, development, and longevity of various insect species. These effects are often observed at concentrations that are not immediately lethal to the parent generation but can have significant impacts on their life history traits and the viability of subsequent generations.
Similar effects have been observed in the mirid bug, Apolygus lucorum. Sublethal doses of this compound were found to reduce the longevity of adult males. researchgate.net A higher sublethal dose also shortened the lifespan of adult females and negatively affected their reproductive output by decreasing fecundity. researchgate.netfrontiersin.orgfrontiersin.org The hatching rate of eggs from females exposed to both low and moderate lethal doses was also significantly reduced. researchgate.net
The effects of this compound on the English grain aphid, Sitobion avenae, further illustrate its impact on insect development. Sublethal doses of this compound were shown to impair the ingestion of phloem sap, which in turn led to a reduction in the weight of the aphids, indicating a negative effect on their growth rate. nih.govnih.govresearchgate.net
Table 1: Sublethal Effects of this compound on Insect Growth and Longevity
| Species | Concentration | Observed Effects |
|---|---|---|
| Aphis gossypii | LC₁₀ & LC₄₀ | Significantly decreased adult longevity and fecundity. nih.gov |
| LC₄₀ | Offspring (F1) had shorter nymphal development and adult longevity. nih.gov | |
| LC₂₀ | Reduced life expectancy of F1 generation adults. researchgate.net | |
| Apolygus lucorum | LD₁₀ & LD₄₀ | Reduced longevity in adult males. researchgate.net |
| LD₄₀ | Shortened longevity in adult females and decreased fecundity. researchgate.net | |
| LD₁₀ & LD₄₀ | Greatly decreased hatching rate of eggs. researchgate.net | |
| Sitobion avenae | Sublethal dose | Impaired phloem sap ingestion and reduced aphid weight. nih.govnih.gov |
Insect Resistance and Cross Resistance Dynamics of Cycloxaprid
Baseline Susceptibility Profiling of Target Pest Populations
Establishing baseline susceptibility in target pest populations is a critical first step before the widespread application of a new insecticide. This data provides a benchmark against which future changes in susceptibility can be measured, enabling early detection of resistance development. Studies have been conducted to determine the natural variation in susceptibility to cycloxaprid (B8382766) in field populations of major agricultural pests.
For the brown planthopper, Nilaparvata lugens, a significant pest of rice, baseline susceptibility to this compound was determined for 18 field populations collected from nine geographical locations in China between 2015 and 2016. bioone.org The median lethal concentration (LC50) values for these populations showed moderate variation, ranging from 1.26 to 14.90 mg/liter. bioone.org This suggests a relatively consistent sensitivity to this compound across these geographically distinct populations at the time of the study. bioone.org A laboratory-susceptible strain (BPH-S) exhibited an LC50 of 0.79 mg/liter, indicating the highest susceptibility. bioone.org
Similarly, baseline susceptibility was established for the tobacco whitefly, Bemisia tabaci (MED species), another damaging pest. researchgate.netresearchgate.net For 18 field samples collected across China, the LC50 values for this compound ranged from 0.84 to 12.17 mg/L. researchgate.netresearchgate.net This data provides a crucial reference for monitoring resistance evolution in B. tabaci.
Table 1: Baseline Susceptibility of Target Pests to this compound
This table summarizes the range of median lethal concentration (LC50) values observed in field populations of key agricultural pests, establishing a baseline for resistance monitoring.
| Pest Species | Number of Field Populations Sampled | Geographical Area | Year of Collection | LC50 Range (mg/liter) | Source |
|---|---|---|---|---|---|
| Nilaparvata lugens (Brown Planthopper) | 18 | China | 2015-2016 | 1.26 - 14.90 | bioone.org |
| Bemisia tabaci (Tobacco Whitefly) | 18 | China | 2017 | 0.84 - 12.17 | researchgate.netresearchgate.net |
Mechanistic Underpinnings of this compound Resistance Development
The development of insecticide resistance is an evolutionary process driven by the selection pressure exerted by a chemical agent. The mechanisms underlying this resistance can be broadly categorized into two main types: alterations at the insecticide's target site and enhanced metabolic detoxification.
Neonicotinoid insecticides, including this compound, exert their toxic effect by acting on the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect's central nervous system. researchgate.net Target-site insensitivity, a primary mechanism of resistance, occurs when mutations in the genes encoding nAChR subunits reduce the binding affinity of the insecticide, thereby diminishing its efficacy.
A well-documented mutation associated with neonicotinoid resistance is the Y151S substitution (a change from tyrosine to serine at position 151) in the nAChR β1 subunit. nih.gov This mutation has been identified as a source of resistance to trans-neonicotinoids like imidacloprid (B1192907) in pests such as the brown planthopper, Nilaparvata lugens. nih.gov However, research demonstrates that the Y151S mutation has significantly less impact on the potency of this compound. mdpi.comnih.gov In studies using recombinant nAChRs (Nlα1/rβ2) from N. lugens expressed in Xenopus oocytes, the Y151S mutation caused only a 1.9-fold increase in the EC50 (half maximal effective concentration) for this compound, while causing a more substantial 2.3-fold increase for imidacloprid. mdpi.comnih.gov Furthermore, the maximum current (Imax) elicited by this compound was reduced by only 37.0% in the presence of the mutation, compared to a 72.0% reduction for imidacloprid. mdpi.comnih.gov This suggests that this compound's binding and action are less affected by this specific resistance-conferring mutation, providing a rational explanation for its effectiveness against pests resistant to trans-neonicotinoids. researchgate.netnih.gov
Table 2: Effect of Y151S Mutation on Neonicotinoid Potency
This table compares the impact of the Y151S nAChR mutation on the efficacy of this compound versus imidacloprid, as measured by changes in EC50 and maximum current (Imax) on recombinant receptors.
| Insecticide | Effect of Y151S Mutation on EC50 (Fold Increase) | Effect of Y151S Mutation on Imax (Percent Reduction) | Source |
|---|---|---|---|
| This compound | 1.9 | 37.0% | mdpi.comnih.gov |
| Imidacloprid | 2.3 | 72.0% | mdpi.comnih.gov |
Metabolic resistance is a common mechanism where insects evolve enhanced abilities to detoxify and eliminate insecticides before they can reach their target site. mdpi.com This is primarily accomplished by three major families of enzymes: cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (CarE). scielo.broup.com
Studies on the white-backed planthopper, Sogatella furcifera, investigated the activity of these detoxifying enzymes after exposure to this compound. oup.com When compared to an untreated control group, the specific activity of CarE in nymphs treated with this compound was not significantly different. oup.comresearchgate.net Similarly, the activities of GST and mixed-function oxidases (a measure of P450 activity) in nymphs treated with this compound were not significantly higher than in the control group. oup.comresearchgate.net This contrasts with the insecticide buprofezin (B33132), which significantly increased the activity of all three enzyme groups. oup.com This finding suggests that, at least in S. furcifera, enhanced metabolic detoxification via these specific pathways may not be the primary response to this compound exposure. oup.com This aligns with other research indicating that this compound's unique structure makes it less susceptible to detoxification by the P450 enzymes typically associated with resistance to other neonicotinoids. researchgate.netnih.gov
Transcriptomic (analysis of gene expression) and proteomic (analysis of proteins) studies provide a deeper understanding of the molecular changes associated with insecticide exposure and resistance. In the red imported fire ant, Solenopsis invicta, comprehensive transcriptomic and metabolomic analyses revealed dynamic physiological responses following exposure to this compound. nih.govbohrium.com
At 12 hours post-exposure, a significant number of differentially expressed genes were upregulated. These genes were primarily involved in pathways related to lipid and energy metabolism, such as fatty acid biosynthesis and the AMPK signaling pathway. nih.gov This suggests an initial active response by the insect to resist the impacts of the insecticide. nih.gov However, by 48 hours, many of these same genes were predominantly downregulated, indicating a breakdown of these functions and impending mortality. nih.gov
In another study using transcriptomic analysis on the white-backed planthopper, Sogatella furcifera, researchers identified 22 genes potentially associated with resistance to this compound. nih.gov These included genes from the cytochrome P450 (CYP450) and glutathione S-transferase (GST) families, which are well-known detoxification enzyme groups. nih.gov This indicates that while enzyme activity may not be immediately elevated in all cases, changes in the expression of the genes encoding these enzymes are part of the molecular signature of this compound response and potential resistance.
Cross-Resistance Patterns with Diverse Insecticide Classes
Cross-resistance occurs when resistance to one insecticide confers resistance to another, often because they share a similar mode of action or are detoxified by the same metabolic pathways. A key advantage of a novel insecticide is the absence of cross-resistance with existing chemicals, as this allows it to be used effectively against resistant pest populations.
Extensive research has shown that this compound generally does not exhibit cross-resistance with other neonicotinoids, particularly in populations that have developed resistance to imidacloprid. mdpi.combioone.org This lack of cross-resistance is a significant attribute for its use in resistance management programs. bioone.org
In a laboratory-selected strain of the brown planthopper, Nilaparvata lugens, which had developed a 27.63-fold resistance to imidacloprid, significant cross-resistance was observed for other trans-neonicotinoids. bioone.org The strain showed a 16.64-fold cross-resistance to acetamiprid (B1664982), 12.64-fold to thiacloprid (B134840), and 16.90-fold to nitenpyram (B241). bioone.org In stark contrast, the same strain showed no meaningful cross-resistance to this compound, with a resistance ratio of only 1.92-fold. bioone.org
Similar patterns have been observed in other pests. An imidacloprid-resistant strain of the tobacco whitefly, Bemisia tabaci, with 27.9-fold resistance to imidacloprid, showed cross-resistance to acetamiprid (16.3-fold), thiacloprid (13.7-fold), and nitenpyram (16.6-fold), but virtually no cross-resistance to this compound (1.9-fold). researchgate.net Likewise, a this compound-resistant strain of the melon aphid, Aphis gossypii, showed only minimal cross-resistance to other neonicotinoids, including imidacloprid (4.3-fold) and thiamethoxam (B1682794) (3.7-fold). researchgate.net This consistent lack of significant cross-resistance underscores this compound's potential as an effective tool for controlling pest populations resistant to other neonicotinoids. mdpi.combioone.orgpan.pl
Table 3: Cross-Resistance Profile of this compound in Imidacloprid-Resistant Pests
This table shows the resistance ratio (RR) of imidacloprid-resistant strains of various pests to this compound and other neonicotinoids. A low RR indicates a lack of cross-resistance.
| Pest Species | Imidacloprid RR | This compound RR | Acetamiprid RR | Thiacloprid RR | Nitenpyram RR | Source |
|---|---|---|---|---|---|---|
| Nilaparvata lugens (Brown Planthopper) | 27.63-fold | 1.92-fold | 16.64-fold | 12.64-fold | 16.90-fold | bioone.org |
| Bemisia tabaci (Tobacco Whitefly) | 27.9-fold | 1.9-fold | 16.3-fold | 13.7-fold | 16.6-fold | researchgate.net |
| Aphis gossypii (Melon Aphid)* | 4.3-fold | 69.5-fold | 2.9-fold | N/A | 6.1-fold | researchgate.net |
*Data for A. gossypii is from a this compound-selected resistant strain, showing low cross-resistance to other neonicotinoids.
Strategic Approaches for Resistance Management and Integration into Integrated Pest Management (IPM) Programs
The long-term efficacy of this compound hinges on the implementation of robust resistance management strategies and its successful integration into Integrated Pest Management (IPM) programs. The goal of these strategies is to delay the development of resistance and preserve the utility of this novel insecticide.
A cornerstone of this compound resistance management is the principle of alternation or rotation with insecticides that have different modes of action. oup.com Given that this compound exhibits no cross-resistance with some insecticides from different chemical classes, such as organophosphates and insect growth regulators in certain pest populations, it can be effectively used in rotation programs. nih.govresearchgate.net This approach reduces the selection pressure exerted by any single insecticide, thereby slowing the evolution of resistance.
The integration of this compound into IPM programs is crucial for sustainable pest control. github.com IPM is a holistic approach that combines various pest control methods, including biological control, cultural practices, and the judicious use of chemical insecticides. researcher.lifenih.govdntb.gov.ua this compound's lethal and sublethal effects on target pests can contribute significantly to IPM programs. researcher.lifenih.gov For instance, sublethal concentrations of this compound have been shown to negatively impact the feeding behavior and reproductive capacity of Aphis gossypii, which can complement the effects of biological control agents. researcher.lifenih.gov
Monitoring for the development of resistance is another critical component of a resistance management strategy. researchgate.net Regular surveillance of pest populations for changes in their susceptibility to this compound can provide early warnings of resistance development, allowing for timely adjustments to control strategies. bioone.org Establishing baseline susceptibility data for target pests in different geographical regions is essential for this monitoring effort. bioone.orgresearchgate.net
Furthermore, understanding the fitness costs associated with this compound resistance can inform management decisions. nih.gov Studies have indicated that this compound-resistant strains of Aphis gossypii may exhibit reduced fitness in terms of fecundity and developmental time compared to susceptible strains. nih.gov This fitness cost could potentially be exploited in resistance management by creating insecticide-free periods that allow susceptible individuals to outcompete resistant ones.
Environmental Fate and Biotransformation of Cycloxaprid
Degradation Pathways and Kinetics in Environmental Compartments
The persistence and degradation of cycloxaprid (B8382766) are influenced by environmental conditions, including the presence of oxygen, soil composition, and sunlight.
The degradation of this compound in soil occurs under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, with transformation pathways and rates being significantly affected by soil properties.
Under aerobic conditions , studies on 14C-labeled this compound have shown that its degradation is non-stereoselective, meaning both of its enantiomers degrade at similar rates. nih.gov The rate of degradation varies with soil type; for instance, the fastest degradation has been observed in loamy soil, while the slowest occurs in acidic clay soil. nih.govresearchgate.net Over a 100-day incubation period, the extractable residues of this compound decreased significantly in various soils, including red clay, yellow loam, and coastal saline soil. nih.gov The primary transformation pathways under aerobic conditions include the cleavage of the oxabridged seven-member ring, cleavage of the C-N bond between the chloropyridinylmethyl and imidazolidine (B613845) rings, carboxylation of the alkene group, and hydroxylation of the imidazolidine ring. nih.govresearchgate.net
Under anaerobic (anoxic and flooded) conditions , this compound is also subject to transformation. Studies using isotope labeling techniques in four different soil types showed that most of the applied this compound was transformed within five days. nih.gov The main degradation pathways identified under these conditions are the cleavage of the oxabridged seven-member ring, reductive dechlorination of the chloropyridinyl group, and cleavage of the C-N bond between the chloropyridinylmethyl and imidazolidine moieties. nih.gov Acidic conditions may particularly favor the formation of products resulting from the cleavage of the oxabridged ring. nih.gov
Table 1: Aerobic Degradation of this compound in Different Soil Types Over 100 Days This table is interactive. You can sort and filter the data.
| Soil Type | Initial Extractable Residue (%) | Final Extractable Residue (%) |
|---|---|---|
| Red Clay | 89.6 | 36.4 |
| Yellow Loam | 46.1 | 10.1 |
| Coastal Saline | 93.2 | 12.2 |
Data sourced from a study on the fate of 14C-labeled CYC enantiomers in aerobic soil. nih.gov
A significant pathway for the dissipation of this compound in soil is its incorporation into non-extractable, or "bound," residues (BR). This process involves the parent compound or its metabolites becoming physically or chemically associated with soil organic matter and mineral components.
The formation of bound residues increases over time. In one study, the fraction of this compound that transitioned into bound residues reached 56.8% to 83.0% after 100 days of incubation under aerobic conditions. nih.gov The tendency to form bound residues is influenced by soil properties, with yellow loam soil showing the highest capacity for BR formation (53.0-83.0%) and red clay soil demonstrating the lowest (7.5-61.2%). nih.gov Another study noted that the fraction of bound residues could reach as high as 70-85% of the initially applied radioactivity after 100 days. nih.gov These bound residues are not permanently sequestered; geophagous earthworms have been shown to release 11-25% of previously bound radioactivity over 28 days through their feeding activities. nih.gov
Mineralization is the complete degradation of an organic compound to its inorganic components, such as carbon dioxide (CO2). The mineralization of this compound to 14CO2 is generally a slow process and is highly dependent on soil pH. nih.gov Studies have shown that cumulative mineralization over 100 days is significantly higher in alkaline soils compared to acidic or neutral soils. nih.gov
Table 2: Mineralization and Bound Residue Formation of this compound in Soil (100 days) This table is interactive. You can sort and filter the data.
| Soil Type | Cumulative Mineralization to 14CO2 (%) | Bound Residue (BR) Formation (%) |
|---|---|---|
| Acidic Soil (Red Clay) | 0.12 - 0.23 | 7.5 - 61.2 |
| Neutral Soil (Yellow Loam) | 6.69 - 7.31 | 53.0 - 83.0 |
| Alkaline Soil (Coastal Saline) | 14.82 - 20.06 | 56.8 - 83.0 (Range across soils) |
Data compiled from studies on the fate of chiral pesticides in soil. nih.gov
In aquatic environments, photodegradation is a key process in the transformation of this compound. When exposed to light, this compound in aqueous solutions undergoes complex chemical changes.
Research investigating the photochemical behavior of this compound in water identified twenty-five distinct photodegradation products. nih.govtandfonline.com The predominant product formed during this process was identified as NTN32692, which is a precursor of this compound. nih.govtandfonline.com The study suggested that this compound's photodegradation mechanism is more complex than that of other neonicotinoids like imidacloprid (B1192907). nih.govtandfonline.com Based on the identified products, four potential photodegradation pathways have been proposed, highlighting the multiple transformation routes the molecule can take upon photo-irradiation. nih.govtandfonline.com
Enantioselective Behavior in Environmental Dissipation and Transformation
This compound is a chiral molecule, existing as a pair of enantiomers: (1R, 2S)-cycloxaprid and (1S, 2R)-cycloxaprid. The environmental fate and transformation of these enantiomers can differ, a phenomenon known as enantioselectivity. This stereoselective behavior has been observed in various environmental matrices and biological systems, although it is not universally present in all conditions.
In soil environments, the enantioselective degradation of this compound appears to be dependent on the specific soil conditions. Studies conducted under oxic, flooded, and anaerobic soil conditions have, in some cases, shown no significant stereoselective behavior. nih.govnih.gov One study investigating the transformation of this compound in aerobic soil found that the racemic mixture and the individual enantiomers underwent non-stereoselective degradation. researchgate.net
However, evidence of enantioselectivity has been documented in plant-related systems and processes. During the processing of Puer tea, a significant difference in the degradation rates of the two enantiomers was observed. The degradation of (1R, 2S)-cycloxaprid was found to be faster than that of (1S, 2R)-cycloxaprid. nih.gov This suggests that the biological and chemical processes involved in tea fermentation and drying may preferentially degrade one enantiomer over the other.
Furthermore, enantioselective uptake and translocation by plants have been reported. For instance, in Youdonger (Brassica campestris subsp. Chinensis), a significant difference in the uptake of the two enantiomers was observed, indicating that plant root systems can exhibit stereoselectivity in the absorption of this compound from the soil.
Table 2: Enantioselective Behavior of this compound in Different Environmental Contexts
| Environmental Matrix/Process | Enantiomer with Faster Dissipation/Transformation | Observation |
| Aerobic Soil | Non-stereoselective | No significant difference in degradation rates between enantiomers was observed in some studies. researchgate.net |
| Flooded and Anaerobic Soil | Non-stereoselective | Studies have indicated a lack of enantiomer-specific behavior under these conditions. nih.gov |
| Puer Tea Processing | (1R, 2S)-cycloxaprid | Significant enantioselectivity was observed, with the (1R, 2S) enantiomer degrading more rapidly. nih.gov |
| Plant Uptake (Youdonger) | Enantiomer-dependent | Stereoselective uptake by the plant's root system has been reported. |
Advanced Analytical Methodologies for Cycloxaprid Research
Optimized Extraction and Sample Preparation Protocols for Complex Matrices
The effective analysis of cycloxaprid (B8382766) residues begins with an efficient extraction from complex matrices such as soil, water, and agricultural products. The primary challenge is to isolate the target analyte from a multitude of interfering substances that can suppress instrument signals and compromise analytical accuracy. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a standard protocol for pesticide residue analysis and has been successfully optimized for this compound.
The typical QuEChERS procedure for this compound involves two main steps: extraction and cleanup.
Extraction: A homogenized sample is first extracted with an organic solvent, most commonly acetonitrile (B52724), due to its excellent extraction efficiency for a wide range of pesticides, including polar compounds like this compound. The extraction is facilitated by the addition of salts, such as magnesium sulfate (B86663) (MgSO₄) to induce phase separation and sodium chloride (NaCl) or sodium acetate (B1210297) (NaOAc) to control pH and partitioning.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: After centrifugation, an aliquot of the acetonitrile supernatant is transferred to a tube containing a mixture of sorbents for cleanup. The choice of sorbents is critical and is tailored to the matrix. For this compound analysis, a combination of primary secondary amine (PSA) is used to remove organic acids and sugars, C18 is used to remove non-polar interferences like lipids, and graphitized carbon black (GCB) is employed to remove pigments like chlorophyll. However, GCB can sometimes adsorb planar molecules like this compound, requiring careful optimization of the amount used.
The table below outlines a representative optimized QuEChERS protocol for extracting this compound from a soil matrix.
| Step | Procedure | Reagents and Conditions | Purpose |
|---|---|---|---|
| 1. Sample Homogenization | Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. | - | Prepare a representative sample. |
| 2. Extraction | Add 10 mL of acetonitrile. Shake vigorously for 1 min. | Acetonitrile | Initial extraction of this compound and its metabolites. |
| 3. Salting-Out | Add 4 g anhydrous MgSO₄ and 1 g NaCl. Shake for 1 min, then centrifuge at 4000 rpm for 5 min. | Anhydrous MgSO₄, NaCl | Induce phase separation and drive analytes into the organic layer. |
| 4. d-SPE Cleanup | Transfer 1.5 mL of the supernatant to a 2 mL tube containing d-SPE sorbents. | 150 mg MgSO₄, 50 mg PSA, 50 mg C18 | Remove water and matrix interferences (sugars, acids, lipids). |
| 5. Final Preparation | Vortex for 30 s, then centrifuge at 10000 rpm for 5 min. Filter the supernatant through a 0.22 µm filter before analysis. | - | Obtain a clean extract ready for instrumental analysis. |
Chromatographic Separation Techniques for this compound and its Metabolites
Ultra-Performance Liquid Chromatography (UPLC) is the cornerstone for the separation of this compound and its metabolites prior to detection. UPLC systems utilize columns packed with sub-2 µm particles, which operate at higher pressures than traditional HPLC. This results in significantly improved chromatographic performance, characterized by narrower peaks, higher resolution, increased sensitivity, and substantially shorter analysis times.
For this compound analysis, reversed-phase UPLC is typically employed. A C18 column, such as an Acquity UPLC BEH C18, is commonly used due to its excellent retention and selectivity for moderately polar compounds. The mobile phase usually consists of a gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution. The aqueous phase is often acidified with a small amount of formic acid (e.g., 0.1%) to promote the protonation of the analyte, leading to better peak shape and enhanced ionization efficiency for subsequent mass spectrometric detection. The gradient elution, where the proportion of the organic solvent is increased over time, ensures that both the parent compound and its more polar metabolites are effectively separated and eluted within a short analytical run, often less than 10 minutes.
| Parameter | Condition | Rationale |
|---|---|---|
| Instrument | Waters ACQUITY UPLC System or equivalent | High-pressure system for sub-2 µm particle columns. |
| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 mm × 100 mm, 1.7 µm) | Provides high-resolution separation for this compound and metabolites. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component; acid promotes analyte protonation. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for eluting analytes. |
| Flow Rate | 0.3 - 0.4 mL/min | Optimal for 2.1 mm ID columns, ensuring efficiency. |
| Column Temperature | 40 °C | Ensures reproducible retention times and reduces viscosity. |
| Injection Volume | 2 - 5 µL | Standard volume for UPLC systems to avoid peak distortion. |
| Gradient Program | Example: 5% B to 95% B over 5 min | Enables separation of compounds with varying polarities. |
This compound possesses a chiral center, meaning it exists as a pair of non-superimposable mirror images known as enantiomers. These enantiomers can exhibit different biological activities, degradation rates, and metabolic profiles in the environment and in organisms. Therefore, separating and quantifying the individual enantiomers is crucial for a comprehensive risk assessment.
Chiral Liquid Chromatography is the primary technique for achieving this enantiomeric resolution. This method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel OD-H, Chiralpak AD-H), have proven highly effective for separating this compound enantiomers.
Unlike the reversed-phase conditions used for general residue analysis, chiral separations of this compound are often performed under normal-phase conditions. The mobile phase typically consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol. The precise ratio of these solvents is meticulously optimized to achieve baseline separation of the enantiomers. The elution order of the enantiomers depends on the specific CSP and mobile phase composition used.
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Chiral stationary phase for enantiomeric recognition. |
| Dimensions | 4.6 mm × 250 mm, 5 µm | Standard dimensions for analytical HPLC/chiral LC. |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 80:20, v/v) | Normal-phase conditions optimized for chiral selectivity. |
| Flow Rate | 1.0 mL/min | Standard flow rate for 4.6 mm ID columns. |
| Column Temperature | 25 °C | Controlled temperature for stable and reproducible separation. |
| Detection | UV at 270 nm or Mass Spectrometry | Monitors the elution of the separated enantiomers. |
Mass Spectrometric Detection and Structural Elucidation
For the highly sensitive and selective quantification of this compound residues, UPLC is coupled to a tandem mass spectrometer (MS/MS), most commonly a triple quadrupole (QqQ) instrument. This hyphenated technique, UPLC-MS/MS, is the gold standard for trace-level quantification in complex matrices.
The analysis is performed in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) is set to select only the parent ion (precursor ion) of this compound, which is typically the protonated molecule [M+H]⁺ formed via electrospray ionization (ESI). This selected ion is then passed to the second quadrupole (Q2), a collision cell, where it is fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon). The resulting characteristic fragment ions (product ions) are then filtered by the third quadrupole (Q3) and sent to the detector.
The specificity of the precursor-to-product ion transition is extremely high, effectively eliminating matrix interferences and providing unambiguous confirmation of the analyte's identity. For robust quantification, at least two MRM transitions are monitored: one for quantification (the most intense) and one for confirmation.
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Transition Type | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 362.1 | 210.1 | Quantification | 25 |
| 128.0 | Confirmation | 35 |
While tandem mass spectrometry is ideal for quantifying known compounds, the identification of unknown transformation products and metabolites requires the capabilities of High-Resolution Mass Spectrometry (HRMS), often using Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers.
The key advantage of HRMS is its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically < 5 ppm mass error). This accurate mass measurement allows for the unambiguous determination of the elemental composition (e.g., CₓHᵧNₐOᵦClₑ) of a detected ion. This is the first and most critical step in identifying an unknown metabolite.
The typical workflow for metabolite identification using UPLC-HRMS involves:
A full-scan HRMS analysis to screen for all potential metabolites by comparing treated and control samples.
Generation of a list of potential metabolite ions based on accurate mass and retention time.
Determination of the elemental formula for each potential metabolite.
Acquisition of high-resolution MS/MS (or MSⁿ) spectra for the ions of interest. The fragmentation pattern provides structural information that, when combined with the elemental formula, allows for the elucidation of the metabolite's structure.
This approach has been successfully used to identify several key metabolites of this compound, such as those formed through hydroxylation, demethylation, or reduction of the nitro group.
| Metabolite | Proposed Formula | Calculated [M+H]⁺ (m/z) | Measured [M+H]⁺ (m/z) | Mass Error (ppm) |
|---|---|---|---|---|
| Desnitro-cycloxaprid | C₁₅H₁₈ClN₄O₂ | 321.1140 | 321.1135 | -1.6 |
| Hydroxy-cycloxaprid | C₁₅H₁₇ClN₄O₄ | 367.0858 | 367.0863 | +1.4 |
Application of Radioisotopic Tracing in Environmental Fate and Metabolic Studies
Radioisotopic tracing is a pivotal methodology for elucidating the environmental fate and metabolic pathways of pesticides like this compound. By labeling the molecule with a radioactive isotope, typically carbon-14 (B1195169) (¹⁴C), researchers can accurately track its movement, transformation, and degradation in complex environmental matrices and biological systems. nih.govnih.gov This technique overcomes the challenges of complex sample matrices by allowing for the detection and quantification of the parent compound and its metabolites, even at very low concentrations. researchgate.netnih.gov
Studies utilizing ¹⁴C-labeled this compound have been instrumental in assessing its behavior in various soil and aquatic environments, as well as its metabolic processing in plants. nih.govresearchgate.net These investigations are crucial for a comprehensive environmental risk assessment. nih.gov
Environmental Fate in Soil
The environmental fate of this compound in soil has been extensively studied using ¹⁴C-labeled compounds under diverse conditions, including aerobic, anaerobic, and flooded scenarios. nih.govnih.gov These studies trace the distribution of radioactivity through different compartments: extractable residues (ER), non-extractable or bound residues (BR), and mineralization to ¹⁴CO₂. nih.govnih.gov
Aerobic Soil Studies:
Under aerobic conditions, the degradation and fate of ¹⁴C-cycloxaprid vary significantly depending on soil properties such as pH, organic matter content, and microbial activity. nih.govresearchgate.net Research on red clay, yellow loam, and coastal saline soils showed that after a 100-day incubation period, the amount of extractable ¹⁴C-cycloxaprid decreased substantially. nih.govresearchgate.net A significant portion of the radioactivity was incorporated into bound residues, indicating strong adsorption to soil particles. nih.gov Mineralization, the complete degradation to ¹⁴CO₂, was found to be influenced by soil pH, with higher rates observed in alkaline soils compared to acidic or neutral soils. nih.gov
One study determined the half-lives of this compound in three different aerobic soils, classifying it as an easily degraded insecticide. hnxb.org.cn The degradation kinetics were found to fit a first-order model, with soil pH being a key influencing factor. hnxb.org.cn
Table 1: Degradation and Fate of ¹⁴C-Cycloxaprid in Aerobic Soils After 100 Days
| Soil Type | Initial Extractable Residue (%) | Final Extractable Residue (%) | Bound Residue Formation (%) | Mineralization to ¹⁴CO₂ (%) |
| Red Clay Soil (Acidic) | 89.6 | 36.4 | 7.5 - 61.2 | 0.12 - 0.23 |
| Yellow Loam Soil (Neutral) | 46.1 | 10.1 | 53.0 - 83.0 | 6.69 - 7.31 |
| Coastal Saline Soil (Alkaline) | 93.2 | 12.2 | 56.8 - 83.0 | 14.82 - 20.06 |
| Data sourced from studies on the fate of ¹⁴C-labeled this compound enantiomers and racemic mixtures. nih.gov |
Table 2: Aerobic Degradation Half-Lives of ¹⁴C-Cycloxaprid
| Soil Type | Half-Life (hours) |
| Red Clay Soil | 23.10 |
| Yellow Loamy Soil | 53.32 |
| Coastal Saline Soil | 77.02 |
| Data sourced from a study on the rapid degradation of ¹⁴C-labeled racemic this compound. hnxb.org.cn |
Flooded and Anaerobic Soil Studies:
In flooded and anaerobic soil environments, radioisotopic tracing revealed that mineralization of ¹⁴C-cycloxaprid is a minor dissipation pathway, accounting for less than 1% of the applied radioactivity after 100 days. nih.gov The formation of bound residues is a more significant process, with the amount increasing over the incubation period to represent 53.0–81.6% of the initial radioactivity. nih.gov Soil properties again played a crucial role, with fluvio-marine yellow loamy soil showing the highest tendency to mineralize this compound, while coastal saline soil had the strongest inclination to form bound residues. nih.gov A large portion of the radioactivity (>60%) was found in the water phase of the total extractable residue, suggesting a potential for leaching or offsite transport. nih.gov
Aquatic and Plant Metabolism
Radioisotopic tracing has also been applied to understand the fate of this compound in water-sediment systems and its metabolism in crops.
Water-Sediment Systems:
In water-sediment systems, ¹⁴C-cycloxaprid was found to partition from the water phase to the sediment with dissipation half-lives of 4.61 days and 6.62 days in two different samples. researchgate.net The compound transformed into bound residues (up to 54%) while mineralization was very low (up to 0.015%). researchgate.net A key metabolite identified in this system was 2-chloro-5-[(2-(nitromethylene)-1-imidazolidinyl)methyl]pyridine. researchgate.net
Plant Uptake and Metabolism:
The combination of high-specific activity ¹⁴C-labeling and high-resolution mass spectrometry (HSA-¹⁴C-HRMS) has proven to be a powerful strategy for studying this compound metabolism in plants like rice. researchgate.netnih.gov This approach allows for the rapid screening and identification of metabolites by tracking the radioactive signal, thus eliminating severe matrix interference. researchgate.netnih.gov
In one study, parent this compound was not detected even 3 hours after application to rice, indicating its rapid metabolism. wayne.edu This rapid degradation is attributed to the unstable oxabridged seven-member ring of the molecule. wayne.edu Using this technique, researchers identified 15 metabolites of this compound in rice. nih.govwayne.edu The proposed metabolic profile includes denitrification, demethylation, imidazolidine (B613845) hydroxylation, and ring cleavage olefin formation, among other reactions. nih.govresearchgate.net
Studies involving seed treatments with ¹⁴C-cycloxaprid on rice, maize, and water spinach have shown that radioactivity is absorbed from the seed coat and translocated within the plant over time. acs.org The total recovery of radioactivity in the plant-soil systems for these crops was high, ranging from 93.96% to 103.95%, demonstrating the utility of the radiotracer method in accounting for the distribution of the applied substance. acs.org
Future Research Directions in Cycloxaprid Science
Further Elucidation of Underexplored Molecular and Receptor Mechanisms
While it is established that cycloxaprid (B8382766) acts as an agonist on nicotinic acetylcholine (B1216132) receptors (nAChRs), its precise mode of action and interaction with these receptors are not fully understood and warrant deeper investigation. wikipedia.orgoup.comoup.com Unlike traditional neonicotinoids that possess a trans-configuration, this compound's unique cis-configuration appears to allow it to activate a different site on the nAChRs. researchgate.netfrontiersin.org Studies on recombinant nAChRs from the brown planthopper (Nilaparvata lugens) co-expressed with rat β2 subunits (Nlα1/rβ2) show that this compound acts as a full agonist. researchgate.netmdpi.com However, on native cockroach neurons, it acts as a partial agonist, with maximum currents being only 55% of those elicited by acetylcholine. researchgate.netnih.gov
Further research should focus on clarifying this dual functionality. Intriguingly, at low concentrations, this compound can inhibit acetylcholine-evoked currents in insect neurons, a potency that may be higher than its activation potency. researchgate.netnih.govresearchgate.net This dual capacity for activation and inhibition could explain its high toxicity to various insect pests. researchgate.netresearchgate.net
Future molecular studies should also extend beyond nAChRs. Transcriptomic and metabolomic analyses of the red imported fire ant (Solenopsis invicta) exposed to this compound have revealed significant changes in the expression of genes unrelated to neuronal receptors. bohrium.comnih.gov At 12 hours post-exposure, genes associated with lipid and energy metabolism, DNA integration, and hormone synthesis were notably upregulated, suggesting an active resistance effort by the insect. researchgate.netnih.gov By 48 hours, these same gene families were predominantly downregulated, indicating functional collapse leading to death. researchgate.netbohrium.com These findings suggest that this compound's molecular impact is more complex than initially thought, potentially involving disruptions in metabolic and endocrine pathways. Investigating these secondary targets could unveil novel mechanisms of action and inform the development of more targeted insecticides.
Comprehensive Assessment of Long-Term Environmental Behavior and Persistence
The environmental fate of this compound is a critical area for future research, as its persistence can pose long-term risks to non-target organisms. acs.org Studies using ¹⁴C-labeled this compound have shown that after application via seed treatment, a substantial amount of the active ingredient does not enter the plant. Less than 11% of the compound is absorbed by seedlings, with over 85% being released into the surrounding soil. acs.org
Once in the soil, this compound and its metabolites can persist. A significant portion, ranging from 56.8% to 83.0%, can become incorporated into bound residues (BRs) in aerobic soil. acs.orgresearchgate.net While these bound residues have lower bioavailability, they represent a persistent reservoir from which the compound or its degradation products can be slowly released over time, leading to prolonged environmental exposure. acs.org
The long-term behavior of this compound is highly dependent on soil characteristics. Research indicates that after 100 days of incubation, the amount of extractable this compound residue varies significantly across different soil types. researchgate.net This variability is influenced by factors such as soil pH, organic matter content, and microbial activity, which also affect the rates of mineralization to ¹⁴CO₂. researchgate.net
Table 1: Fate of ¹⁴C-Cycloxaprid in Different Soil Types After 100 Days
| Soil Type | Extractable Residue (%) | Bound Residue (BR) Formation (%) | Cumulative Mineralization (¹⁴CO₂) (%) |
|---|---|---|---|
| Red Clay (Acidic) | 36.4% | 7.5% - 61.2% | 0.12% - 0.23% |
| Yellow Loam (Neutral) | 10.1% | 53.0% - 83.0% | 6.69% - 7.31% |
| Coastal Saline (Alkaline) | 12.2% | 56.8% - 83.0% | 14.82% - 20.06% |
Data sourced from studies on the fate of this compound in oxic soils. researchgate.net
Future research must conduct comprehensive, long-term monitoring studies across diverse agricultural ecosystems to fully characterize the environmental lifecycle of this compound. This includes assessing its potential for leaching into groundwater, its uptake by subsequent crops, and its impact on the soil microbiome and non-target invertebrates.
Predictive Modeling and Proactive Management of Insect Resistance Evolution
A key advantage of this compound is its high efficacy against insect populations that have developed resistance to other neonicotinoids, particularly imidacloprid (B1192907). wikipedia.orgresearchgate.net Studies have consistently demonstrated a lack of cross-resistance between this compound and imidacloprid in major pests such as the cotton aphid (Aphis gossypii) and the brown planthopper (Nilaparvata lugens). researchgate.netresearchgate.netresearchgate.net For example, the imidacloprid resistance-associated mutation Y151S in the nAChR, which significantly reduces imidacloprid's effectiveness, has a much smaller impact on this compound's potency. researchgate.netmdpi.comnih.gov
Despite its current effectiveness, the potential for insects to develop resistance to this compound cannot be ignored. A laboratory-selected strain of A. gossypii has already developed a 69.5-fold resistance to this compound. researchgate.net This highlights the need for proactive resistance management strategies.
Table 2: Cross-Resistance Profile in a this compound-Resistant Strain of Aphis gossypii
| Insecticide | Fold Increase in Resistance |
|---|---|
| Imidacloprid | 4.3 |
| Acetamiprid (B1664982) | 2.9 |
| Thiamethoxam (B1682794) | 3.7 |
| Nitenpyram (B241) | 6.1 |
| Flupyradifurone | 2.2 |
| Sulfoxaflor | 4.5 |
Data from studies on a this compound-resistant A. gossypii strain, showing low levels of cross-resistance to other insecticides. frontiersin.org
Future research should focus on developing predictive models for resistance evolution. This involves identifying the specific molecular mechanisms that could lead to this compound resistance, such as novel target-site mutations or enhanced metabolic detoxification pathways. By understanding these potential pathways, it may be possible to design and implement integrated pest management (IPM) programs that alternate or combine this compound with other insecticides with different modes of action, thereby delaying the onset of resistance and preserving its utility. researchgate.net
Design and Synthesis of Next-Generation Analogues Based on this compound Pharmacophore
The novel cis-configuration of the this compound pharmacophore provides a valuable scaffold for the design and synthesis of next-generation insecticides. wikipedia.orgfrontiersin.org Research into structural optimization has already yielded promising results. By modifying the this compound molecule, scientists have created new analogues with potentially enhanced insecticidal properties. chimia.ch
Key areas of exploration include:
Phenylazoneonicotinoids: These were designed by enhancing the π–π stacking interaction between the insecticide molecule and amino acid residues in the target receptor. Some of these analogues have demonstrated significantly higher activity against cowpea aphids than imidacloprid. chimia.ch
Chlorothiazolyl Analogues: Replacing the chloropyridyl group in neonicotinoids with a chlorothiazolyl skeleton has proven to be an effective strategy. Synthesized chlorothiazolyl analogues of Paichongding (a related cis-neonicotinoid) have shown good activity against cowpea aphids. chimia.ch
Nitroconjugated Systems: Researchers have designed novel analogues by replacing the traditional nitromethylene pharmacophore with a nitroconjugated system, with some derivatives showing activity levels comparable to imidacloprid against a range of pests. acs.org
Bridged Analogues: The synthesis of nine and ten-membered carbon-bridged neonicotinoid analogues represents another innovative approach to modifying the core structure. researchgate.net
Future synthetic chemistry efforts should continue to explore the structure-activity relationships of the this compound pharmacophore. The goal is to develop new compounds that not only exhibit high potency against a broad spectrum of pests but also possess improved environmental profiles, such as enhanced biodegradability and lower toxicity to non-target organisms like pollinators. researchgate.net
Q & A
Q. What experimental methodologies are recommended for studying cycloxaprid's binding to human serum albumin (HSA)?
To investigate this compound-HSA interactions, employ a multi-method approach:
- Fluorescence quenching to measure binding constants (e.g., at 298 K) and thermodynamic parameters (ΔH, ΔS, ΔG).
- Molecular docking to predict binding sites (e.g., HSA’s IIA hydrophobic cavity) and interaction modes.
- Molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to assess conformational stability and binding free energy (e.g., -25.90 kJ/mol).
- Alanine scanning to identify critical residues (e.g., Lys195, Trp214) contributing to binding .
Q. How does this compound's efficacy compare to traditional neonicotinoids like imidacloprid in resistant insect populations?
this compound exhibits higher potency against imidacloprid-resistant insects due to its cis-nitromethylene configuration. For example:
- EC values on N. lugens nAChRs: 49.12 µM (this compound) vs. 95.06 µM (imidacloprid).
- Resistance mitigation : The Y151S mutation in nAChRs causes a 1.9-fold reduction in this compound potency vs. 2.3-fold for imidacloprid, suggesting lower cross-resistance .
Q. What are the primary environmental fate considerations for this compound in aerobic versus flooded soils?
this compound’s stereoisomers show distinct behaviors:
- Mineralization : 0.21–17.06% of applied dose mineralizes in aerobic soils vs. <1% in flooded paddy soils.
- Bound residues : No stereoisomer-specific differences in humus distribution (e.g., fulvic acid > humic acid > humin). Use -isotope tracing to quantify degradation pathways .
Advanced Research Questions
Q. What molecular dynamics simulations reveal about the binding free energy and interaction forces between this compound and HSA?
MD simulations identify van der Waals forces (60–70% contribution) and hydrogen bonding (e.g., with Arg218) as dominant interactions. The binding free energy (-25.90 kJ/mol) is calculated via the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method, with entropy changes () driving spontaneity .
Q. How does the Y151S mutation in insect nAChRs affect this compound's agonist potency compared to imidacloprid?
The Y151S mutation in N. lugens nAChRs reduces this compound’s agonist efficacy less severely than imidacloprid:
- Imax reduction : 15% (this compound) vs. 28% (imidacloprid).
- Receptor activation : this compound retains partial agonist activity (55% of acetylcholine’s maximum current) on cockroach DUM neurons, even at high concentrations (20 µM–1 mM) .
Q. What chiral-specific environmental behaviors are observed in this compound's optical isomers?
-labeled stereoisomers (1S,2R and 1R,2S) show no significant differences in:
- Bound residue formation : 28–32% in aerobic soils after 100 days.
- Humus distribution : Fulvic acid binds 45–48% of residues. Use chiral HPLC and liquid scintillation counting for isomer-specific tracking .
Q. What role does the cis-nitromethylene configuration play in this compound's mode of action compared to trans-neonicotinoids?
The cis-configuration enables unique interactions with nAChRs:
- Binding site divergence : this compound preferentially targets low-affinity imidacloprid binding sites.
- Antagonist activity : At high doses (>10 µM), this compound inhibits acetylcholine-evoked currents by 45%, unlike purely agonistic trans-neonicotinoids .
Methodological Guidelines
Q. How can researchers validate the selective agonist activity of this compound on insect nAChRs?
- Xenopus oocyte assays : Express recombinant nAChRs (e.g., Nlα1/β2) and measure agonist-induced currents.
- Antagonist blocking : Use dihydro-β-erythroidine (DHβE) to confirm nAChR specificity.
- Concentration-response curves : Fit data to the Hill equation to calculate EC and Hill coefficients .
Q. What standardized protocols ensure reproducibility in this compound toxicity studies on non-target organisms?
Q. How do alanine scanning and binding free energy calculations elucidate critical residues in this compound-HSA interactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
